2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a triazole moiety, which is further functionalized with a 3,4-dichlorobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the 3,4-dichlorobenzylthio group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorobenzylthio group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting microbial infections or cancer.
Mechanism of Action
The mechanism of action of 2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and dichlorobenzylthio moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with an allyl group instead of an ethyl group.
2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.
Uniqueness
2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its dichlorobenzylthio group and triazole ring provide a distinct set of properties that can be exploited in various applications .
Properties
CAS No. |
618414-77-0 |
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Molecular Formula |
C16H14Cl2N4S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4S/c1-2-22-15(14-5-3-4-8-19-14)20-21-16(22)23-10-11-6-7-12(17)13(18)9-11/h3-9H,2,10H2,1H3 |
InChI Key |
FRWYEHCASGTKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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